

An In-depth Technical Guide to (Pentan-2-yl)benzene

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Compound of Interest

Compound Name: 2-Phenylpentane

Cat. No.: B179501

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This guide provides a comprehensive overview of the chemical compound **2-phenylpentane**, including its nomenclature, physicochemical properties, and synthetic methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature

The nomenclature of a chemical compound is critical for its unambiguous identification in scientific literature and databases.

IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is (pentan-2-yl)benzene^[1].

Synonyms: **2-Phenylpentane** is also known by several other names in the literature and commercial listings. These include:

- sec-Amylbenzene^{[1][2][3][4]}
- (1-Methylbutyl)benzene^{[2][4][5][6]}
- sec-Pentylbenzene^{[1][3][4][6]}
- Benzene, (1-methylbutyl)-^{[3][4][5]}
- 1-Phenyl-1-methylbutane^{[1][3][4][5]}

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of **2-phenylpentane** are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of **2-Phenylpentane**

Property	Value
Molecular Formula	C ₁₁ H ₁₆ [2] [5] [6]
Molecular Weight	148.24 g/mol [2]
CAS Number	2719-52-0 [2] [3] [6]
Appearance	Colorless to pale yellow liquid [2] [5]
Odor	Aromatic [2] [5]
Density	0.859 - 0.86 g/cm ³ [7] [8]
Boiling Point	190 - 192°C at 760 mmHg [7] [8]
Melting Point	-69.9°C [7]
Flash Point	60.6°C [7]
Refractive Index	1.4853 - 1.487 [7] [8]
Vapor Pressure	0.696 mmHg at 25°C [7]
Solubility	Low solubility in water, soluble in organic solvents [5]

Table 2: Spectroscopic Data for **2-Phenylpentane**

Spectroscopic Technique	Description
^{13}C NMR	The carbon atoms of the phenyl ring typically show signals in the downfield region of the spectrum (around δ 125-148 ppm), while the aliphatic carbons of the pentyl chain appear at higher field strengths[2].
GC-MS	Gas chromatography-mass spectrometry data is available, with characteristic fragmentation patterns used for identification[4].
Infrared Spectroscopy	Expected to show characteristic peaks for C-H stretching of the aromatic ring and the aliphatic chain, as well as C=C stretching of the aromatic ring.

Experimental Protocols: Synthesis of 2-Phenylpentane

The synthesis of **2-phenylpentane** can be achieved through several routes, primarily involving alkylation of benzene or reduction of an unsaturated precursor.

3.1. Alkylation-Based Synthesis

This is a primary method for producing **2-phenylpentane** and involves the direct addition of an alkyl group to the benzene ring, typically catalyzed by a Lewis acid[2].

- Reactants: Benzene and a suitable pentylating agent (e.g., 2-chloropentane, 1-pentene, or 2-pentene).
- Catalyst: A strong Lewis acid such as aluminum trichloride (AlCl_3) is commonly used[2].
- General Procedure:
 - The Lewis acid catalyst is added to a flask containing benzene under an inert atmosphere.

- The alkylating agent is then added dropwise to the stirred mixture. The reaction temperature is controlled, often at or below room temperature, to minimize side reactions.
- The reaction is allowed to proceed for a specified time until completion.
- The reaction is quenched by carefully adding water or a dilute acid.
- The organic layer is separated, washed with a neutralizing agent (e.g., sodium bicarbonate solution) and brine, and then dried over an anhydrous salt (e.g., MgSO_4).
- The final product is purified by distillation.
- Note on Carbocation Rearrangement: If a primary alkylating agent like 1-chloropentane or 1-pentene is used, the initially formed primary carbocation can undergo a 1,2-hydride shift to form the more stable secondary carbocation, leading to the desired **2-phenylpentane** product[2].

3.2. Reduction-Driven Synthesis

This approach involves the catalytic hydrogenation of an unsaturated precursor, such as 2-phenyl-1-pentene or 2-phenyl-2-pentene[2].

- Substrate: An unsaturated phenylalkene like 2-phenyl-1-pentene. The precursor itself can be synthesized via methods like the Wittig reaction or dehydration of 2-phenyl-2-pentanol[2].
- Reagent: Hydrogen gas (H_2).
- Catalyst: A metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO_2).
- General Procedure:
 - The unsaturated precursor is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.
 - The catalyst is added to the solution.
 - The vessel is flushed with hydrogen gas and then pressurized to the desired level.

- The mixture is agitated (e.g., by stirring or shaking) at a controlled temperature until the theoretical amount of hydrogen has been consumed.
- The catalyst is removed by filtration.
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **2-phenylpentane** via an alkylation-based route.

4.2. Chemical Reactivity

The phenyl group in **2-phenylpentane** is susceptible to electrophilic aromatic substitution. The sec-pentyl group is an ortho-, para-directing activator. The diagram below illustrates this logical relationship.

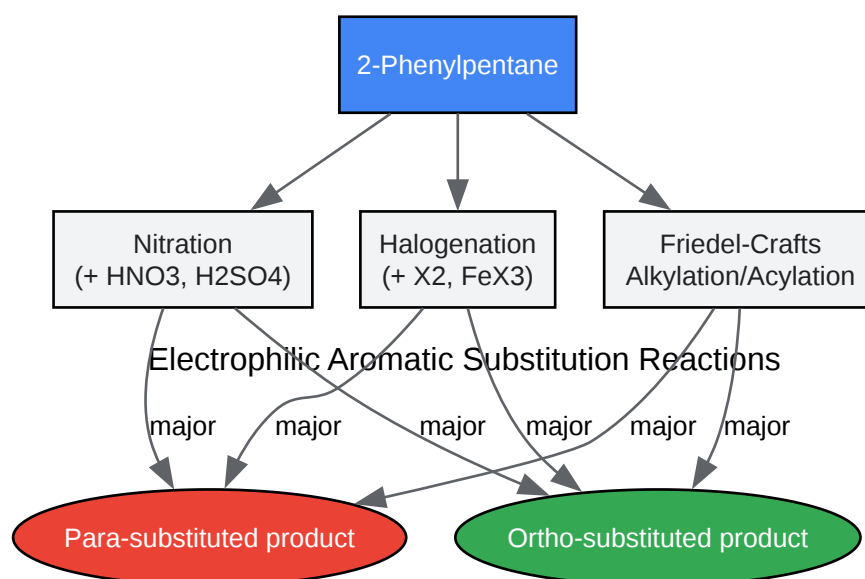


Figure 2: Electrophilic Aromatic Substitution of 2-Phenylpentane

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Caption: Figure 2: Electrophilic Aromatic Substitution of **2-Phenylpentane**.

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